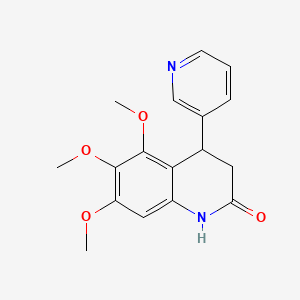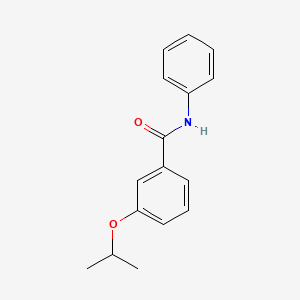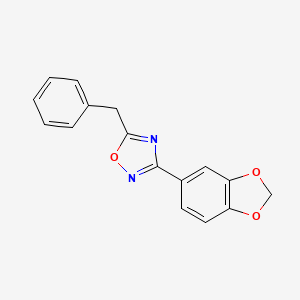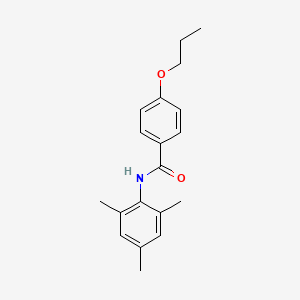
N~1~-(2,6-dimethylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(2,6-dimethylphenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPEG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. DPEG is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in a wide range of diseases, including Alzheimer's disease, diabetes, and cancer.
Mechanism of Action
DPEG exerts its pharmacological effects by inhibiting the activity of GSK-3β, a serine/threonine kinase that plays a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, DPEG can modulate a wide range of signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway.
Biochemical and physiological effects:
DPEG has been shown to have a number of biochemical and physiological effects, including the modulation of gene expression, the regulation of protein synthesis, and the induction of autophagy. DPEG has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPEG is its high selectivity for GSK-3β, which minimizes off-target effects and reduces the risk of toxicity. DPEG is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of DPEG is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on DPEG. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the structure of DPEG. Another area of interest is the investigation of the therapeutic potential of DPEG in other diseases, such as Parkinson's disease and Huntington's disease. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of DPEG may also be an important area of future research.
Scientific Research Applications
DPEG has been extensively studied for its potential applications in the treatment of various diseases. In Alzheimer's disease, DPEG has been shown to improve cognitive function and reduce the accumulation of amyloid β-peptide, a hallmark of the disease. In diabetes, DPEG has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer, DPEG has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(24(22,23)16-11-6-5-7-12-16)13-17(21)19-18-14(2)9-8-10-15(18)3/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTRGQGKVDYIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=CC=C1C)C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxyphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4412103.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4412106.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}nicotinamide](/img/structure/B4412122.png)
![2-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4412123.png)
![ethyl 4-{2-[(tetrahydro-2-furanylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4412129.png)

![N-(2,4-dimethylphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4412154.png)

![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B4412174.png)
![ethyl 2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoate](/img/structure/B4412179.png)

![2,2-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4412212.png)